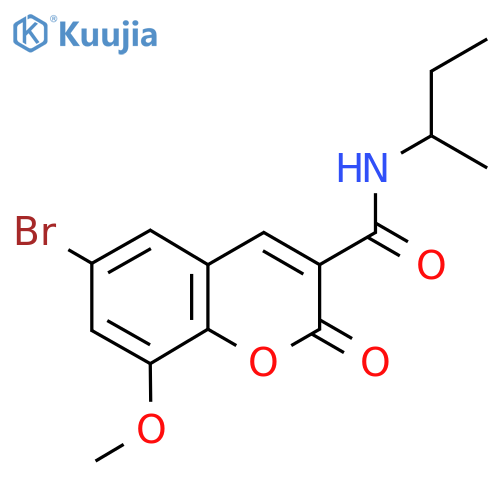

Cas no 873857-60-4 (6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 873857-60-4

- F3127-0083

- Z199467684

- 6-bromo-N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- VU0509846-1

- AKOS016309546

- AKOS001267730

- 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

-

- インチ: 1S/C15H16BrNO4/c1-4-8(2)17-14(18)11-6-9-5-10(16)7-12(20-3)13(9)21-15(11)19/h5-8H,4H2,1-3H3,(H,17,18)

- InChIKey: ZGJSKEWAYDQMJW-UHFFFAOYSA-N

- SMILES: BrC1C=C(C2=C(C=1)C=C(C(=O)O2)C(NC(C)CC)=O)OC

計算された属性

- 精确分子量: 353.02627g/mol

- 同位素质量: 353.02627g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 451

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.9

- トポロジー分子極性表面積: 64.6Ų

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3127-0083-5μmol |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-4mg |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-5mg |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-1mg |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-2μmol |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-2mg |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3127-0083-3mg |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

873857-60-4 | 90%+ | 3mg |

$63.0 | 2023-07-05 |

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideに関する追加情報

6-Bromo-N-(Butan-2-Yl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide: A Comprehensive Overview

6-Bromo-N-(Butan-2-Yl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide, identified by the CAS number 873857-60-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the chromene family, which is known for its aromatic properties and versatile reactivity. The structure of this compound includes a chromene ring system with substituents at positions 6, 8, and 3, which contribute to its unique chemical properties.

The chromene ring system in 6-Bromo-N-(Butan-2-Yl)-8-Methoxy derivatives is a key feature that influences its reactivity and stability. The bromine substituent at position 6 introduces electron-withdrawing effects, while the methoxy group at position 8 provides electron-donating properties. These opposing effects create a dynamic balance that can be exploited in various chemical reactions. The carboxamide group at position 3 further enhances the compound's functionality, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The unique combination of substituents in CAS 873857-60-4 allows for selective interactions with biological targets, making it a promising candidate for further research. For instance, researchers have explored the potential of this compound as a modulator of certain enzyme activities, which could lead to novel therapeutic interventions.

The synthesis of 6-Bromo-N-(Butan-2-Yl)-8-Methoxy derivatives involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. These methods require precise control over reaction conditions to ensure high yields and purity. The use of advanced catalytic systems has been reported to enhance the efficiency of these reactions, making large-scale production more feasible.

In terms of applications, this compound has shown potential in the development of agrochemicals due to its ability to interact with specific receptors in plants. Additionally, its stability under various environmental conditions makes it suitable for use in formulations that require prolonged shelf life.

From an environmental perspective, understanding the degradation pathways of CAS 873857-60-based compounds is crucial for assessing their ecological impact. Recent studies have employed computational models to predict the biodegradation rates of such compounds under different environmental conditions, providing valuable insights for sustainable chemical design.

In conclusion, 6-Bromo-N-(Butan-2-Yl)-8-Methoxy-based compounds like CAS 873857 represent a promising class of molecules with diverse applications across multiple industries. Continued research into their synthesis, properties, and biological interactions will undoubtedly unlock new opportunities for their utilization in innovative products and therapies.

873857-60-4 (6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) Related Products

- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)

- 42190-83-0(C12H10N2O4)

- 73179-99-4(Eicosanoic acid,15-hydroxy-)

- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)

- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)

- 913841-83-5(L-Alanine, N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, chloromethyl ester)

- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)

- 6007-77-8(4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)